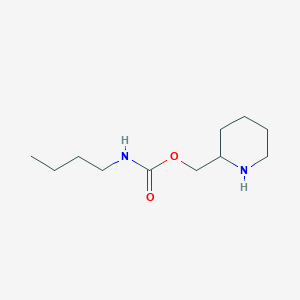
2-Aminomethyl-3-pyridin-4-YL-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-[(pyridin-4-yl)methyl]propanoic acid: is an organic compound that features both an amino group and a carboxylic acid group, making it an amino acid derivative. The presence of a pyridine ring attached to the propanoic acid backbone adds to its chemical complexity and potential reactivity. This compound is of interest in various fields of scientific research due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine-4-carboxaldehyde and alanine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, and in solvents such as ethanol or water.
Industrial Production Methods:
- Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to activate the amino group for substitution.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
- It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
- The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry:
- It is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-[(pyridin-4-yl)methyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-2-[(pyridin-3-yl)methyl]propanoic acid
- 3-Amino-2-[(pyridin-2-yl)methyl]propanoic acid
- 3-Amino-2-[(pyridin-4-yl)ethyl]propanoic acid
Comparison:
- 3-Amino-2-[(pyridin-4-yl)methyl]propanoic acid is unique due to the position of the pyridine ring, which influences its reactivity and interaction with biological targets. The position of the pyridine ring can affect the compound’s binding affinity and specificity towards enzymes and receptors, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
910444-19-8 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-6-8(9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13) |
InChI-Schlüssel |
ZPZJQJPAGXPTPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


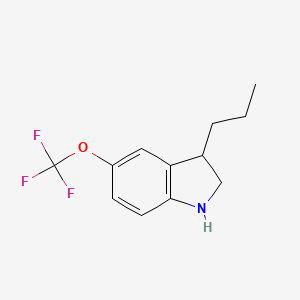
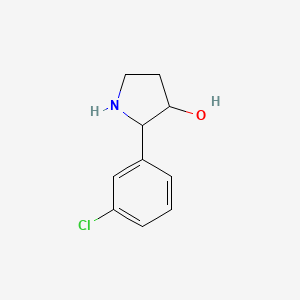
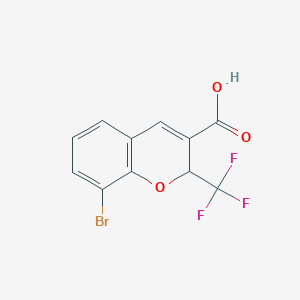
![2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13220638.png)
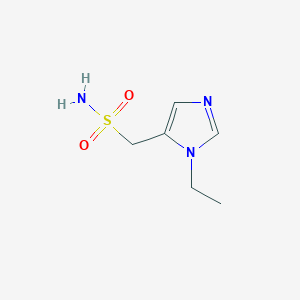
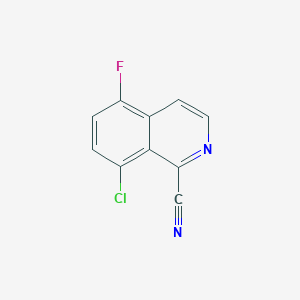
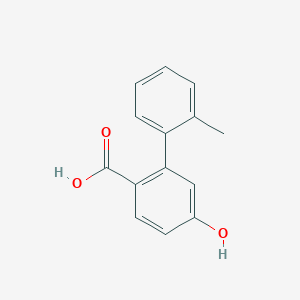
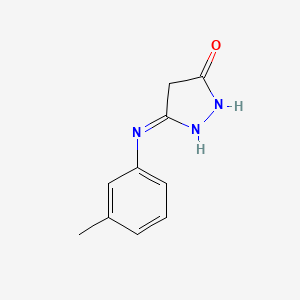
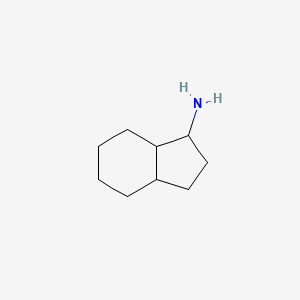
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13220687.png)

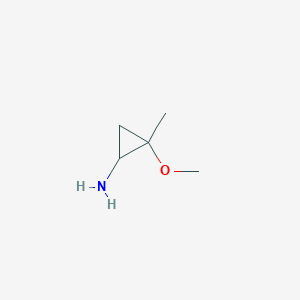
![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)
